![molecular formula C20H16ClN3O B6565680 5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1021261-55-1](/img/structure/B6565680.png)
5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, also known as 5-CPMP, is an organic compound belonging to the group of pyrazolopyridines. It has been studied for its potential applications in scientific research and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
- “AKOS021699538” has shown promise in inhibiting cancer cell growth. Researchers have investigated its potential as a targeted therapy for specific cancer types, such as breast, lung, or colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis in cancer cells .
- The compound exhibits anti-inflammatory properties by modulating key pathways involved in inflammation. It may be useful in conditions like rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation .
- Studies have explored the neuroprotective effects of “AKOS021699538.” It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are investigating its application in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
- “AKOS021699538” has been investigated for its impact on cardiovascular health. It may improve endothelial function, reduce blood pressure, and prevent atherosclerosis. Researchers are studying its potential as an adjunct therapy for heart disease and stroke prevention .
- Preliminary research suggests that the compound could play a role in managing metabolic syndrome and diabetes. It may enhance insulin sensitivity, regulate glucose metabolism, and reduce inflammation associated with these conditions .
- Some studies indicate that “AKOS021699538” exhibits antiviral properties. It may interfere with viral replication and inhibit certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Anticancer Properties
Anti-inflammatory Effects
Neuroprotective Potential
Cardiovascular Applications
Metabolic Syndrome and Diabetes
Antiviral Activity
Feel free to explore more about this compound on platforms like Google Scholar or consider using research management apps like Evernote to organize your findings . Additionally, check out resources like the World Anti-Doping Agency’s Scientific Research Grants for further insights . If you have any specific questions or need additional details, feel free to ask! 😊
Wirkmechanismus
- Role : It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases (including intestinal glucoamylase, sucrase, maltase, and isomaltase). These enzymes break down complex starches and oligosaccharides into absorbable simple sugars .
- By interfering with carbohydrate digestion, it helps manage blood sugar levels in patients with type 2 diabetes .
- Impact on Bioavailability : AKOS021699538’s limited systemic absorption minimizes its impact on overall bioavailability .
- Cellular effects include reduced glucose influx, leading to improved glycemic control in patients with type 2 diabetes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-14-2-6-16(7-3-14)18-12-19-20(25)23(10-11-24(19)22-18)13-15-4-8-17(21)9-5-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDZSHNDZOZFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorobenzyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.